Benzyl 4-(Bromophenyl)-ether-d4

Mass spectrometry Isotopic internal standard MRM discrimination

Benzyl 4-(Bromophenyl)-ether-d4 (CAS 1185020-84-1) is a deuterium-labeled analog of benzyl 4-bromophenyl ether (unlabeled CAS 6793-92-6) in which four hydrogen atoms on the bromophenyl ring are replaced by deuterium. With a molecular formula of C₁₃H₇D₄BrO and a molecular weight of 267.15 g/mol, this stable isotope-labeled compound is supplied at a minimum chemical purity of 98.00% and a minimum isotopic enrichment of 98% ²H.

Molecular Formula C13H11BrO
Molecular Weight 267.158
CAS No. 1185020-84-1
Cat. No. B562632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(Bromophenyl)-ether-d4
CAS1185020-84-1
Molecular FormulaC13H11BrO
Molecular Weight267.158
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2/i6D,7D,8D,9D
InChIKeyOUQSGILAXUXMGI-YKVCKAMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(Bromophenyl)-ether-d4 (CAS 1185020-84-1): Deuterated Internal Standard for LC-MS/GC-MS Quantitation


Benzyl 4-(Bromophenyl)-ether-d4 (CAS 1185020-84-1) is a deuterium-labeled analog of benzyl 4-bromophenyl ether (unlabeled CAS 6793-92-6) in which four hydrogen atoms on the bromophenyl ring are replaced by deuterium . With a molecular formula of C₁₃H₇D₄BrO and a molecular weight of 267.15 g/mol, this stable isotope-labeled compound is supplied at a minimum chemical purity of 98.00% and a minimum isotopic enrichment of 98% ²H [1]. It is primarily employed as an internal standard in quantitative mass spectrometry workflows—including LC-MS/MS and GC-MS—to correct for matrix effects, ion suppression, and recovery variability, thereby enabling precise and accurate quantification of the unlabeled analyte in complex biological and environmental matrices [2].

Why Unlabeled Benzyl 4-Bromophenyl Ether or Non-Analog Internal Standards Cannot Replace Benzyl 4-(Bromophenyl)-ether-d4


In LC-MS/MS and GC-MS quantitative analysis, the unlabeled benzyl 4-bromophenyl ether (CAS 6793-92-6) co-elutes with the target analyte and produces identical MRM transitions, making it impossible for the mass spectrometer to distinguish between the internal standard signal and the analyte signal—thereby invalidating any calibration curve [1]. Non-analog internal standards (e.g., 4-bromofluorobenzene) differ in ionization efficiency, extraction recovery, and chromatographic retention time from the benzyl 4-bromophenyl ether analyte class, leading to signal ratio biases that cannot be fully corrected by post-acquisition normalization [2]. Only a stable isotope-labeled analog, such as Benzyl 4-(Bromophenyl)-ether-d4, provides near-identical physicochemical behavior and a distinct mass shift (+4.02 Da) that enables unequivocal MS discrimination, a prerequisite for method validation under ICH M10 and 40 CFR Part 136 regulatory frameworks [1].

Benzyl 4-(Bromophenyl)-ether-d4: Head-to-Head Quantitative Differentiation Against the Unlabeled Parent and Structural Analog Internal Standards


Mass Shift Enabling Baseline MS Resolution: +4.02 Da vs. the Unlabeled Parent Compound

Benzyl 4-(Bromophenyl)-ether-d4 exhibits a molecular ion mass shift of +4.02 Da relative to the unlabeled benzyl 4-bromophenyl ether (C₁₃H₁₁BrO, monoisotopic mass 261.9993 Da vs. C₁₃H₇D₄BrO monoisotopic mass 266.0244 Da) . This ≥4 Da separation eliminates isotopic cross-talk between the internal standard and analyte MRM channels, a critical failure point for single- or double-deuterated analogs where natural abundance ¹³C contributions from the analyte can exceed 5% interference in the IS channel [1].

Mass spectrometry Isotopic internal standard MRM discrimination

Isotopic Enrichment: ≥98% ²H Ensures Negligible Unlabeled Carryover Compared to Lower-Enrichment d2/d3 Analogs

Commercial Benzyl 4-(Bromophenyl)-ether-d4 is specified at minimum 98% isotopic enrichment (²H incorporation at the four deuteration sites), as documented in the Certificate of Analysis from Alsachim [1]. In contrast, lower-enrichment deuterated analogs (e.g., 95% d3 or 90% d2 standards) introduce >5% unlabeled or partially labeled species that co-migrate with the analyte and produce systematic positive bias in the measured analyte concentration [2]. The ≤2% residual unlabeled fraction of this d4 standard contributes ≤2% to the analyte peak area under worst-case conditions, compliant with the ≤5% interference limit specified in FDA BMV guidance [2].

Isotopic purity Deuterium enrichment Carryover

Chemical Purity ≥98% vs. 95–97% Unlabeled Reagent-Grade Material: Impact on Quantitative Accuracy

Benzyl 4-(Bromophenyl)-ether-d4 is supplied at a minimum chemical purity of 98.00% (GC) [1], whereas the unlabeled benzyl 4-bromophenyl ether (CAS 6793-92-6) purchased as a reagent-grade chemical may carry purity specifications as low as 95% or 97% depending on the supplier . When the unlabeled compound is used as a calibrant or internal standard, the presence of 3–5% impurities that are not present in the deuterated standard translates directly into systematic quantitative error. The tighter purity specification and batch-to-batch consistency of the deuterated standard reduce this source of variability in validated methods .

Chemical purity Quantitative accuracy GC purity

Physicochemical Identity: Matched Chromatographic Retention and Ionization Efficiency vs. Non-Analog Internal Standards

As a deuterated analog with identical carbon skeleton, functional groups, and lipophilicity (calculated XLogP ≈ 4.3 for both the d4 and unlabeled forms), Benzyl 4-(Bromophenyl)-ether-d4 co-elutes with the analyte under reversed-phase LC conditions—a fundamental requirement for effective correction of ion suppression/enhancement in ESI-MS [1]. Non-analog internal standards such as 4-bromofluorobenzene (MW 175.00) or 4-bromobiphenyl (MW 233.11) differ substantially in retention time (ΔRT typically >2 min on a C18 column) and ionization response, meaning they cannot synchronously experience and correct for matrix-induced signal alterations during the LC gradient [1].

Chromatographic retention Ionization efficiency Recovery correction

Regulatory Alignment: The d4 Standard as the Default IS for Validated Methods Under ICH M10 and EPA Guidelines

Current regulatory frameworks—including the ICH M10 Guideline on Bioanalytical Method Validation and EPA methods for environmental contaminant analysis—explicitly state that a stable isotope-labeled analog is the preferred internal standard when available, because it provides the most rigorous correction for extraction recovery, matrix effects, and instrument variability [1]. Benzyl 4-(Bromophenyl)-ether-d4, as a commercially available, well-characterized d4 internal standard, satisfies this requirement for any validated method targeting benzyl 4-bromophenyl ether or structurally related brominated diphenyl ethers [1]. Adoption of a non-isotopic surrogate standard necessitates additional validation experiments to demonstrate equivalent performance, adding 3–6 weeks to method development timelines and increasing the risk of regulatory rejection during review [1].

Method validation Regulatory compliance ICH M10

Benzyl 4-(Bromophenyl)-ether-d4: High-Value Application Scenarios for Analytical and Research Procurement


Quantitative Bioanalysis of Brominated Aryl Ether Drug Metabolites in Plasma (LC-MS/MS)

In GLP-compliant pharmacokinetic and toxicokinetic studies, Benzyl 4-(Bromophenyl)-ether-d4 serves as the definitive internal standard for quantifying benzyl 4-bromophenyl ether or related brominated aryl ether metabolites in plasma, liver microsomes, or urine. The +4 Da mass shift provides baseline-resolved MRM channels, while the ≥98% isotopic enrichment and ≥98% chemical purity ensure ≤2% cross-contribution into the analyte channel—a prerequisite for achieving the ±15% accuracy and ≤15% CV precision criteria at the LLOQ mandated by ICH M10 [1][2].

Environmental Fate and Transport Studies of Brominated Organic Contaminants (GC-MS)

For environmental monitoring programs tracking brominated diphenyl ethers and related flame retardant derivatives in sediment, biota, or wastewater, Benzyl 4-(Bromophenyl)-ether-d4 functions as a surrogate internal standard or injection internal standard. Its near-identical chromatographic behavior to the target brominated ethers ensures simultaneous correction for extraction losses and matrix-induced GC inlet discrimination, while the characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br ≈ 1:1) facilitates confirmation of compound identity during high-resolution MS analysis [3].

Impurity Profiling and Degradation Product Tracking in Pharmaceutical Development

When benzyl 4-bromophenyl ether is used as a synthetic intermediate in API manufacturing, the d4-labeled analog enables accurate quantification of residual unlabeled starting material or its degradation products in drug substance batches. The isotopic dilution approach eliminates the need for matrix-matched calibration curves and compensates for sample preparation variability across different formulation matrices, directly supporting ICH Q3A/Q3B impurity reporting thresholds .

Metabolic Pathway Tracing Using Stable Isotope-Labeled Precursors

Beyond its role as an internal standard, Benzyl 4-(Bromophenyl)-ether-d4 can be used as a substrate in in vitro metabolism studies with hepatocytes or recombinant CYP enzymes. The incorporation of four deuterium atoms at specific positions enables MS-based tracking of metabolic transformations (e.g., O-debenzylation, aromatic hydroxylation) via characteristic mass shifts of fragment ions and the potential observation of kinetic isotope effects (KIE), providing mechanistic insights into oxidative metabolism of aryl benzyl ethers [3].

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